CBB1007 vs. LSD2 and JARID1A: Direct Enzymatic Selectivity Comparison
CBB1007 exhibits clear selectivity for LSD1 over the structurally related histone demethylases LSD2 and JARID1A. In a direct mass-spectrometry-based demethylation assay using the H3K4Me2 peptide substrate, CBB1007 at 20 µM and 50 µM showed no detectable inhibitory activity against LSD2 or JARID1A, whereas LSD1 activity was substantially inhibited under identical conditions [1].
| Evidence Dimension | Enzymatic inhibition of related histone demethylases |
|---|---|
| Target Compound Data | CBB1007: No inhibition of LSD2 or JARID1A at 20 µM and 50 µM |
| Comparator Or Baseline | CBB1007 against LSD1: Substantial inhibition at 20 µM and 50 µM (IC50 = 5.27 µM) |
| Quantified Difference | >9.5-fold selectivity window (based on IC50 of 5.27 µM for LSD1 vs. no activity at 50 µM for LSD2/JARID1A) |
| Conditions | Recombinant enzyme assay using H3K4Me2 peptide substrate; mass spectrometry readout; 1 hour incubation at 30°C |
Why This Matters
Procurement of CBB1007 over pan-demethylase inhibitors ensures LSD1-specific phenotypes are not confounded by off-target inhibition of LSD2 or JARID1A, critical for mechanistic studies and target validation.
- [1] Wang J, Lu F, Ren Q, et al. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Res. 2011;71(23):7238-7249. doi:10.1158/0008-5472.CAN-11-0896 View Source
